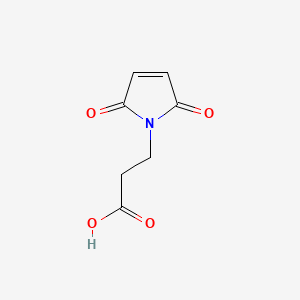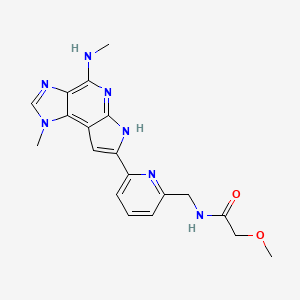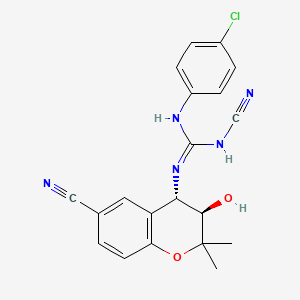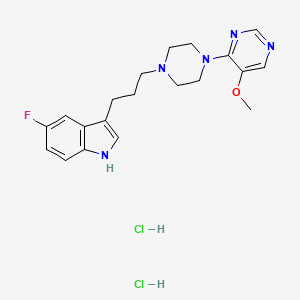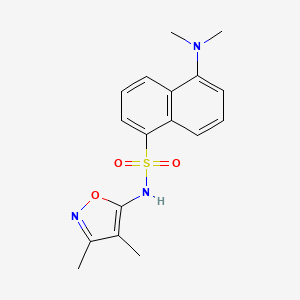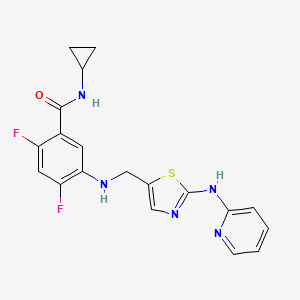
BMS-605541
Descripción general
Descripción
BMS 605541 is a selective and orally active inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. It has shown significant potential in cancer research due to its ability to inhibit the growth of human umbilical vein endothelial cells (HUVECs) through vascular endothelial growth factor (VEGF) with an IC50 value of 25 nanomolar . The compound also inhibits the activity of Flk-1, VEGFR-1, and platelet-derived growth factor receptor-beta (PDGFR-β) with IC50 values of 40 nanomolar, 400 nanomolar, and 200 nanomolar, respectively .
Aplicaciones Científicas De Investigación
BMS 605541 has a wide range of scientific research applications, particularly in the field of cancer research. Its primary use is as a VEGFR-2 kinase inhibitor, which makes it a valuable tool for studying tumor-induced angiogenesis. This process involves the formation of new capillary networks between neoplastic cells and endothelial cells, which is essential for solid tumor growth and metastasis .
In addition to cancer research, BMS 605541 is used in studies related to:
Biology: Investigating the role of VEGFR-2 in various biological processes, including cell proliferation, migration, and survival.
Medicine: Developing new therapeutic strategies for diseases involving abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
Mecanismo De Acción
BMS 605541 exerts its effects by selectively inhibiting the kinase activity of VEGFR-2. This inhibition prevents the phosphorylation of VEGFR-2 and subsequent activation of downstream signaling pathways involved in angiogenesis. By blocking these pathways, BMS 605541 effectively reduces endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth and metastasis .
The molecular targets of BMS 605541 include VEGFR-2, Flk-1, VEGFR-1, and PDGFR-β. The compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signaling .
Análisis Bioquímico
Biochemical Properties
BMS-605541 has been found to interact with several key enzymes and proteins. It is a selective and orally active inhibitor of VEGFR-2 kinase . It inhibits the activity of Flk-1, VEGFR-1, and PDGFR-β . The nature of these interactions is primarily inhibitory, with this compound acting as an ATP-competitive antagonist .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of HUVECs through VEGF . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As an ATP-competitive antagonist, it binds to the ATP-binding site of VEGFR-2, thereby inhibiting the kinase’s activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to have anti-tumor activity in thymic mice subcutaneously implanted with L2987 and HCT-116 xenografts when administered at dosages ranging from 12.5 to 180 mg/kg .
Metabolic Pathways
Given its role as a VEGFR-2 inhibitor, it likely interacts with enzymes and cofactors involved in the VEGF signaling pathway .
Transport and Distribution
It is known to be orally bioavailable in rodents , suggesting that it can be absorbed and distributed in the body following oral administration.
Subcellular Localization
Given its role as a VEGFR-2 inhibitor, it is likely to be found in locations where VEGFR-2 is present, such as the cell membrane .
Métodos De Preparación
The synthesis of BMS 605541 involves multiple steps, starting with the preparation of the 2-aminothiazole scaffold, which is a key component in its structure. The synthetic route typically includes the following steps:
Formation of the 2-aminothiazole scaffold: This involves the reaction of a thioamide with a haloketone under basic conditions.
Coupling with an aryl halide: The 2-aminothiazole is then coupled with an aryl halide using a palladium-catalyzed cross-coupling reaction.
Introduction of the fluorine atoms: Fluorine atoms are introduced through a nucleophilic substitution reaction.
Final modifications:
Industrial production methods for BMS 605541 would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
BMS 605541 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of BMS 605541.
Coupling reactions: Palladium-catalyzed cross-coupling reactions are used to introduce aryl groups into the compound.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Major products formed from these reactions include various derivatives of BMS 605541 with modified functional groups that can enhance or alter its biological activity.
Comparación Con Compuestos Similares
BMS 605541 is unique in its selectivity and potency as a VEGFR-2 kinase inhibitor. Similar compounds include:
Sunitinib: Another VEGFR-2 inhibitor with broader kinase inhibition, including PDGFR and c-Kit.
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.
Pazopanib: A selective VEGFR inhibitor with additional activity against PDGFR and c-Kit.
Compared to these compounds, BMS 605541 demonstrates higher selectivity for VEGFR-2, making it a valuable tool for studying VEGFR-2-specific pathways and developing targeted therapies.
Propiedades
IUPAC Name |
N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPLTRAPYIXFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667145.png)
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)
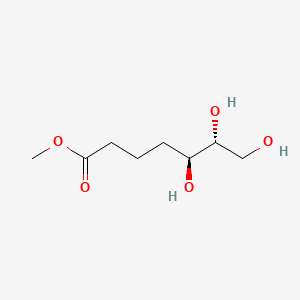
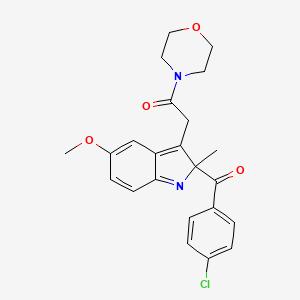
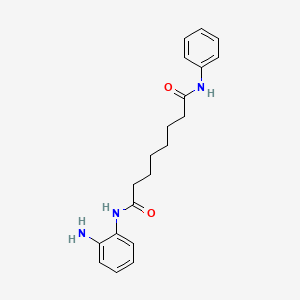
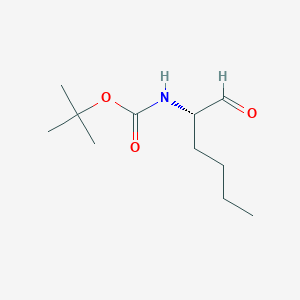
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)
